Esomeprazole magnesium trihydrate

Description

The S-isomer of omeprazole.

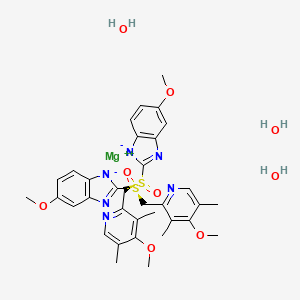

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells. This effect leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus. As the binding of esomeprazole to the (H+, K+)-ATPase enzyme is irreversible and new enzyme needs to be expressed in order to resume acid secretion, esomeprazole's duration of antisecretory effect that persists longer than 24 hours. Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase in the gastric parietal cell. The S- and R-isomers of omeprazole are protonated and converted in the acidic compartment of the parietal cell forming the active inhibitor, the achiral sulphenamide. By acting specifically on the proton pump, esomeprazole blocks the final step in acid production, thus reducing gastric acidity. This effect is dose-related up to a daily dose of 20 to 40 mg and leads to inhibition of gastric acid secretion. |

|---|---|

CAS No. |

217087-09-7 |

Molecular Formula |

C34H42MgN6O9S2 |

Molecular Weight |

767.2 g/mol |

IUPAC Name |

magnesium;bis(5-methoxy-2-[(S)-(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]benzimidazol-1-ide);trihydrate |

InChI |

InChI=1S/2C17H18N3O3S.Mg.3H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;/h2*5-8H,9H2,1-4H3;;3*1H2/q2*-1;+2;;;/t2*24-;;;;/m00..../s1 |

InChI Key |

VEVZQDGATGBLIC-OXLUMUBXSA-N |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.[Mg+2] |

solubility |

Very slightly soluble in water |

Synonyms |

Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Esomeprazole Magnesium Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of esomeprazole magnesium trihydrate. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes and relationships.

General Information

Esomeprazole magnesium trihydrate is the S-isomer of omeprazole, a proton pump inhibitor that suppresses gastric acid secretion.[1][2] It is chemically designated as bis(5-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-1-yl) magnesium trihydrate.[3][4] Its stability is highly dependent on pH; it is labile in acidic media but demonstrates acceptable stability under alkaline conditions.[5] This property is critical for its formulation into delayed-release dosage forms to protect it from the acidic environment of the stomach.[4][6]

Physicochemical and Spectroscopic Properties

The fundamental physicochemical and spectroscopic data for esomeprazole magnesium trihydrate are summarized below.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | (C₁₇H₁₈N₃O₃S)₂Mg · 3H₂O | [4][5] |

| Molecular Weight | 767.2 g/mol (trihydrate) 713.1 g/mol (anhydrous) | [1][5] |

| Appearance | White to slightly colored or off-white crystalline powder | [7][8][9] |

| Melting Point | Decomposes between 184-189°C | [10] |

| pKa | pKa1 = 4.2 pKa2 = 9.0 | [11] |

| Log P | 2.39 | [12] |

| Specific Optical Rotation | [α]D²⁰ = -131.5° (c=0.5%, methanol) |[7] |

Table 2: Solubility Profile

| Solvent | Solubility | Source(s) |

|---|---|---|

| Water | Slightly soluble / Sparingly soluble | [7][8][10] |

| Methanol | Soluble | [8][10] |

| Ethanol | Soluble (~1 mg/mL) | [13] |

| Dimethyl Sulfoxide (DMSO) | Soluble (~20 mg/mL) | [13] |

| Dimethylformamide (DMF) | Soluble (~25 mg/mL) | [13] |

| Heptane | Practically insoluble | [8][10] |

| 1-Butanol | Soluble (Highest solubility among tested alcohols) | [14] |

| Phosphate Buffer (pH 7.4) | 0.521 mg/mL | [12] |

| Simulated Gastric Fluid (pH 1.2) | 0.147 mg/mL |[12] |

Table 3: Spectroscopic Data

| Technique | Parameters and Observations | Source(s) |

|---|---|---|

| UV-Vis (λmax) | ~302 nm (in methanol/buffer) ~285.2 nm (in water) ~203.5 nm (in methanol) | [5][8][15][16] |

| ¹H NMR (DMSO-d6) | δ 8.25 (s, 1H), 7.37 (d, 1H), 7.02 (d, 1H), 6.60 (dd, 1H), 4.72 & 4.46 (d, 2H), 3.75 (s, 3H), 3.70 (s, 3H), 2.21(s, 6H) | [7] |

| ¹³C NMR (DMSO-d6) | δ 163.4, 161.8, 153.7, 151.9, 149.1, 147.0, 141.6, 126.5, 124.9, 117.5, 109.0, 99.4, 59.7, 55.2, 48.6, 12.9, 11.3 | [7] |

| FT-IR (Key Peaks) | 3217 cm⁻¹ (C=N group), 1613 cm⁻¹ & 1581 cm⁻¹ (carbonyl group), 108.32 cm⁻¹ (C=S bonding) |[16] |

Thermal Analysis and Crystallography

Thermal behavior and solid-state form are critical for drug stability and manufacturing. Esomeprazole magnesium exists in several polymorphic forms, including a trihydrate, dihydrate (Forms A and B), and an amorphous form.[17][18][19]

Table 4: Thermal Analysis Data | Technique | Observations | Source(s) | | :--- | :--- | :--- | | DSC | Endothermic peak around 202-205°C (amorphous form).[20] An exothermic peak characteristic of decomposition is seen around 200°C for solvated forms.[21][22][23] | | TGA | For a water/1-butanol solvate, a first mass loss of 7.6% (desolvation) is observed, followed by a second loss beginning at 200°C (decomposition).[22][24] |

Table 5: X-ray Powder Diffraction (XRPD) Data for Crystalline Trihydrate (Form II)

| 2θ Angle (±0.09) |

|---|

| 4.82 |

| 5.55 |

| 7.41 |

| 8.60 |

| 12.10 |

| 14.16 |

| 18.47 |

| 21.08 |

Data obtained with Cu Kα radiation. Source(s):[25][26]

Stability Profile

Esomeprazole magnesium trihydrate is sensitive to heat, humidity, light, and acidic conditions.[11][27][28]

Table 6: Stability Data

| Condition | Observation | Source(s) |

|---|---|---|

| Acidic (pH < 4) | Rapid degradation | [7][5] |

| Alkaline (pH > 6.8) | Acceptable stability | [7][5] |

| Aqueous Buffer (pH 6.8) | Half-life of ~19-20 hours at 25°C Half-life of ~8-10 hours at 37°C | [7][6] |

| Oxidative Stress | Significant degradation | [29] |

| Accelerated Stability (40°C / 75% RH) | Used for stability evaluation over 6 months | [11][27][28][30] |

| Long-Term Stability (25°C / 60% RH) | Used for stability evaluation over 3 years |[11][30] |

Experimental Protocols

Detailed methodologies are crucial for the replication of results and for quality control.

This method is for the quantitative determination of esomeprazole magnesium in pharmaceutical dosage forms.

-

Instrumentation : A standard HPLC system with a UV detector.

-

Column : Zorbax SB C18 (250 mm × 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase : A mixture of acetonitrile and phosphate buffer (pH 6.8) in a 60:40 (v/v) ratio. The buffer is prepared by dissolving 6.8 g of potassium dihydrogen orthophosphate and 0.9 g of NaOH in 1000 mL of water, adjusting the pH to 6.8 with 0.2 M NaOH.[4] The mobile phase should be degassed before use.

-

Flow Rate : 1.0 mL/min.[4]

-

Detection : UV spectrophotometer at 280 nm.[4]

-

Injection Volume : 20 µL.

-

Standard Preparation : Accurately weigh and transfer about 40 mg of esomeprazole working standard into a 200 mL volumetric flask. Add 70 mL of diluent (mobile phase), sonicate to dissolve, and dilute to volume with the diluent. Filter through a 0.45 µm filter.[4]

-

Sample Preparation (Tablets) : Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 40 mg of esomeprazole into a 200 mL volumetric flask. Add 70 mL of diluent and sonicate for 30 minutes. Cool and dilute to volume with the diluent. Filter the solution through a 0.45 µm filter before injection.[4]

This technique is used to characterize the crystalline form of the drug substance.

-

Instrumentation : A powder X-ray diffractometer.

-

Radiation Source : Cu Kα radiation (wavelength ≈ 1.54 Å).[26][31]

-

Scan Range : 2.0° to 40.0° in 2θ.[21]

-

Scan Speed : 1.0°/min.[21]

-

Sample Preparation : The sample is gently packed into a sample holder to ensure a flat, uniform surface.

These methods evaluate the thermal properties, including melting, decomposition, and solvent loss.

-

Instrumentation : A Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).

-

Sample Preparation : 5-10 mg of the sample is weighed into an aluminum pan and sealed.

-

DSC Method :

-

TGA Method :

Visualizations

Diagrams illustrating key workflows and relationships provide a clear and concise understanding of complex information.

Caption: Experimental workflow for HPLC analysis of Esomeprazole Magnesium Trihydrate.

Caption: Factors leading to the degradation of Esomeprazole Magnesium Trihydrate.

Caption: Simplified relationship between solid-state forms of Esomeprazole Magnesium.

References

- 1. Esomeprazole magnesium trihydrate | C34H42MgN6O9S2 | CID 21121303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. jfda-online.com [jfda-online.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. jocpr.com [jocpr.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Esomeprazole Magnesium Trihydrate [orgspectroscopyint.blogspot.com]

- 8. Esomeprazole Magnesium Trihydrate - pharmaceutical raw materials both for vet and human [cnarshine.com]

- 9. CAS 217087-09-7: Esomeprazole magnesium trihydrate [cymitquimica.com]

- 10. Esomeprazole magnesium trihydrate | 217087-09-7 [chemicalbook.com]

- 11. hpu.edu.sy [hpu.edu.sy]

- 12. researchgate.net [researchgate.net]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. Preparation, Characterization and Transformation of Esomeprazole Magnesium Polymorphs [cjph.com.cn]

- 18. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 19. CN104356114B - Preparation method of esomeprazole magnesium trihydrate - Google Patents [patents.google.com]

- 20. CN103509001A - Esomeprazole magnesium trihydrate and preparation method thereof - Google Patents [patents.google.com]

- 21. Crystallization of Esomeprazole Magnesium Water/Butanol Solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. WO2004046134A2 - Crystalline form ii of esomeprazole magnesium trihydrate and process for its preparation - Google Patents [patents.google.com]

- 26. WO2004046134A2 - Crystalline form ii of esomeprazole magnesium trihydrate and process for its preparation - Google Patents [patents.google.com]

- 27. researchgate.net [researchgate.net]

- 28. omicsonline.org [omicsonline.org]

- 29. A validated stability indicating ultra performance liquid chromatographic method for determination of impurities in Esomeprazole magnesium gastro resistant tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. WO2009099933A2 - Preparation of esomeprazole magnesium and hydrates thereof - Google Patents [patents.google.com]

- 32. mdpi.com [mdpi.com]

In vitro activity of esomeprazole magnesium trihydrate

An In-Depth Technical Guide to the In Vitro Activity of Esomeprazole Magnesium Trihydrate

Introduction

Esomeprazole, the S-isomer of omeprazole, is a widely recognized proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] It achieves this by specifically inhibiting the H+/K+-ATPase in gastric parietal cells.[2] Esomeprazole magnesium trihydrate is a stable salt form of the active compound.[3][4] While its primary clinical application is in the treatment of acid-related gastrointestinal disorders like GERD and peptic ulcers, extensive in vitro research has revealed a broader spectrum of activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][5][6]

This technical guide provides a comprehensive overview of the in vitro activity of esomeprazole magnesium trihydrate, detailing its primary mechanism of action and other significant biological effects. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways involved.

Primary Mechanism of Action: H+/K+-ATPase Inhibition

The principal mechanism of esomeprazole is the irreversible inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid production.[1][7][8] Esomeprazole is a prodrug that, in the acidic environment of the parietal cell's secretory canaliculus, is converted to its active form, a sulfenamide derivative.[7] This active form then covalently binds to sulfhydryl groups of cysteine residues on the H+/K+-ATPase, leading to an irreversible inactivation of the pump.[1][7] This inhibition affects both basal and stimulated acid secretion, regardless of the stimulus.[1]

Signaling Pathway: Proton Pump Activation and Inhibition

The following diagram illustrates the signaling cascade leading to the activation of the H+/K+-ATPase pump and the point of inhibition by esomeprazole. Stimulants like histamine, gastrin, and acetylcholine trigger pathways that increase intracellular cAMP and Ca2+, promoting the translocation of H+/K+-ATPase-containing vesicles to the canalicular membrane, thereby activating acid secretion.[7]

Caption: H+/K+-ATPase activation cascade and inhibition by esomeprazole.

Experimental Protocol: In Vitro H+/K+-ATPase Activity Assay

This protocol describes a generalized method for measuring the inhibition of H+/K+-ATPase activity by esomeprazole in vitro using isolated gastric vesicles.

-

Isolation of Gastric Vesicles: Isolate H+/K+-ATPase-rich vesicles from rabbit or hog gastric mucosa using differential centrifugation and sucrose gradient centrifugation.

-

Preparation of Esomeprazole: Prepare stock solutions of esomeprazole magnesium trihydrate in a suitable solvent (e.g., methanol, ethanol).[3] The drug needs to be acid-activated.

-

Assay Reaction:

-

In a microplate, add the isolated gastric vesicles to a buffer solution (e.g., PIPES/Tris buffer, pH 6.8).

-

Add MgCl₂, KCl, and Valinomycin to the mixture. Valinomycin is a K+ ionophore that facilitates the entry of K+ into the vesicles, which is necessary for pump activity.

-

Add varying concentrations of pre-activated esomeprazole to the experimental wells.

-

Initiate the reaction by adding ATP. The ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi), and this activity is coupled to proton transport.

-

-

Measurement of Activity:

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., sodium dodecyl sulfate).

-

Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay. The absorbance is read using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of H+/K+-ATPase inhibition for each esomeprazole concentration relative to a vehicle control.

-

Plot the percentage inhibition against the logarithm of the esomeprazole concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

-

Anticancer and Radiosensitizing Activity

In vitro studies have demonstrated that esomeprazole possesses anticancer properties and can act as a radiosensitizer, enhancing the cell-killing effect of ionizing radiation.[9][10] These effects are observed in various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC), breast, and lung cancer cells.[10]

Mechanism: Cell Cycle Arrest

A key mechanism behind esomeprazole's anticancer activity is its ability to induce cell cycle arrest, primarily in the G1 phase.[9][10] This is achieved through the upregulation of the p21 protein, a potent cyclin-dependent kinase (Cdk) inhibitor.[9] The elevated p21 levels subsequently inhibit the activity of Cdk1 and Cdk2, which are crucial for the G1/S phase transition, thereby halting cell proliferation.[10]

Caption: Esomeprazole-induced G1 cell cycle arrest via the p21/Cdk pathway.

Quantitative Data: Anticancer Effects

| Cell Line | Treatment | Concentration | Effect | Reference |

| HN30 (HNSCC) | Esomeprazole | 100 µM | ~50% inhibition of cell proliferation | [10] |

| Melanoma Cells | Esomeprazole | Not specified | Induces caspase-dependent apoptosis | [3] |

| Various Cancer Cells | Esomeprazole + Ionizing Radiation | Dose-dependent | Enhances cell killing effect of radiation | [9][10] |

| DU145 (Prostate) | Esomeprazole | Not specified | Marked cell toxicity in normoxia and hypoxia | [11] |

Experimental Protocol: In Vitro Colony Formation (Clonogenicity) Assay

This assay is used to determine the effect of esomeprazole, alone or with radiation, on the ability of single cancer cells to proliferate and form colonies.[9]

-

Cell Culture: Culture cancer cells (e.g., HN30, HN31) in appropriate media and conditions.

-

Cell Seeding: Harvest cells, count them, and seed a specific number (e.g., 500-1000 cells) into 6-well plates. Allow cells to attach overnight.

-

Treatment:

-

Esomeprazole alone: Replace the medium with fresh medium containing various concentrations of esomeprazole.

-

Combination Treatment: Expose cells to a single dose of ionizing radiation. Immediately after, replace the medium with fresh medium containing esomeprazole. Include controls (no treatment, radiation alone, esomeprazole alone).

-

-

Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days).

-

Colony Staining:

-

Remove the medium and gently wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the colonies with a solution like methanol:acetic acid (3:1).

-

Stain the colonies with a staining solution (e.g., 0.5% crystal violet in methanol).

-

-

Quantification:

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.

-

Anti-inflammatory Effects

Esomeprazole exhibits significant anti-inflammatory properties in vitro by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.[5][12]

Mechanism: Inhibition of NF-κB and ATF6/CHOP Pathways

-

NF-κB Pathway: In gastric cancer cell lines, esomeprazole has been shown to block the production of Interleukin-8 (IL-8), a potent chemoattractant for neutrophils.[5] This effect is potentially mediated by interfering with the Nuclear Factor-κB (NF-κB) signaling pathway.[5]

-

ATF6/CHOP Pathway: In models of septic lung injury using lung macrophages, esomeprazole suppressed the inflammatory response and NLRP3 inflammasome activation.[12][13] This was achieved by inactivating the activating transcription factor 6 (ATF6)-CCAAT-enhancer-binding protein homologous protein (CHOP)-mediated endoplasmic reticulum stress signaling pathway.[12][13]

Caption: Anti-inflammatory mechanisms of esomeprazole via NF-κB and ATF6 inhibition.

Experimental Protocol: Cytokine Measurement by ELISA

This protocol outlines the measurement of inflammatory cytokines (e.g., IL-8, TNF-α) in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Cell Culture and Stimulation:

-

Culture relevant cells (e.g., MH-S lung macrophages, human gastric cancer cells) in multi-well plates.

-

Pre-treat the cells with different concentrations of esomeprazole for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) or H. pylori extract, to induce cytokine production.[12] Include appropriate controls.

-

-

Sample Collection: After the stimulation period, centrifuge the plates to pellet the cells and collect the cell-free supernatant.

-

ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate.

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA solution).

-

Add standards (known concentrations of the cytokine) and the collected cell culture supernatants to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Wash again and add an enzyme-conjugate (e.g., Streptavidin-HRP).

-

Add a substrate solution (e.g., TMB) which will be converted by the enzyme to produce a colored product.

-

-

Data Acquisition and Analysis:

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve from the absorbance values of the standards.

-

Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

-

Other In Vitro Activities

A. Induction of Autophagy

In vitro studies on human melanoma cells have shown that esomeprazole can induce autophagy, a cellular self-degradation process.[3] This effect is mediated by a decrease in the activity of mTOR (mammalian target of rapamycin), a key regulator of cell growth and autophagy.[3]

Caption: Esomeprazole induces autophagy by decreasing mTOR activity.

B. Antioxidant Effects

Esomeprazole has demonstrated antioxidant properties in vitro. It can scavenge certain reactive oxygen species (ROS) and protect against oxidative damage.[5] Studies have shown that omeprazole, a related PPI, can prevent the oxidation of β-carotene by hypochlorous acid.[5] Furthermore, esomeprazole treatment has been found to increase the activity of the antioxidant enzyme superoxide dismutase (SOD) in tissue extracts.[14]

Conclusion

The in vitro profile of esomeprazole magnesium trihydrate extends far beyond its well-established role as a proton pump inhibitor. Laboratory studies have consistently demonstrated its multifaceted activities, including the ability to induce cancer cell death, enhance radiosensitivity, suppress key inflammatory pathways, and modulate cellular processes like autophagy. These findings underscore the potential for esomeprazole as a subject for further investigation in therapeutic areas outside of gastroenterology, providing a strong rationale for continued research into its complex molecular interactions and mechanisms of action.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Esomeprazole | ইসোমিপ্রাজল | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 3. Esomeprazole Magnesium Trihydrate - LKT Labs [lktlabs.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Potential Anti-inflammatory Effects of Proton Pump Inhibitors: A Review and Discussion of the Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. proteopedia.org [proteopedia.org]

- 8. youtube.com [youtube.com]

- 9. oncotarget.com [oncotarget.com]

- 10. Esomeprazole enhances the effect of ionizing radiation to improve tumor control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Esomeprazole Treatment on Extracellular Tumor pH in a Preclinical Model of Prostate Cancer by MRI-CEST Tumor pH Imaging [iris.unito.it]

- 12. Anti-inflammatory effects of Esomeprazole in septic lung injury by mediating endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of the H, K-ATPase inhibitor, esomeprazole magnesium, on gut total antioxidant capacity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Degradation Pathways of Esomeprazole Magnesium Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of esomeprazole magnesium trihydrate, a proton pump inhibitor widely used in the treatment of acid-related disorders. Understanding the stability of esomeprazole is critical for the development of robust pharmaceutical formulations and analytical methods. This document details the degradation of esomeprazole under various stress conditions, summarizes quantitative data, outlines experimental protocols, and provides visual representations of the degradation pathways and experimental workflows.

Core Degradation Pathways

Esomeprazole magnesium trihydrate is susceptible to degradation under several conditions, primarily hydrolysis (acidic and alkaline), oxidation, and photolysis.[1] The stability of esomeprazole is highly pH-dependent, with rapid degradation occurring in acidic environments.[2][3]

-

Acidic Degradation: Esomeprazole is highly labile in acidic conditions, which is the most pronounced degradation pathway.[2] This instability necessitates the formulation of esomeprazole in enteric-coated dosage forms to protect the active pharmaceutical ingredient (API) from the acidic environment of the stomach. The degradation in acidic media is significant and occurs rapidly.[4][5]

-

Alkaline Degradation: While more stable in alkaline conditions compared to acidic ones, esomeprazole still undergoes degradation under basic hydrolysis.[1][4] The rate of degradation is generally milder than that observed in acidic media.[1]

-

Oxidative Degradation: Esomeprazole is susceptible to oxidation, leading to the formation of specific degradation products.[1][6] Significant degradation occurs in the presence of oxidizing agents like hydrogen peroxide.[4][5][7] The primary product of oxidation is the sulfone impurity.[8]

-

Thermal Degradation: Exposure to heat can induce the degradation of esomeprazole.[4][7] However, some studies suggest that the drug is relatively stable under thermal stress compared to acidic and oxidative conditions.[1][9]

-

Photolytic Degradation: Exposure to light, particularly UV light, can cause photolytic degradation of esomeprazole, leading to the formation of various impurities.[1][4][7]

Quantitative Degradation Data

The following table summarizes the quantitative data from various forced degradation studies on esomeprazole.

| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Source |

| Acid Hydrolysis | 0.05M Hydrochloric Acid | 2 hours | Not Specified | ~4.8% | [7] |

| Acid Hydrolysis | 0.1N Hydrochloric Acid | 120 minutes | 60°C | ~2% | [4] |

| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 15 minutes | Room Temperature | Not Specified | [10] |

| Acid Hydrolysis | 0.03N Hydrochloric Acid | 2 minutes | Room Temperature | Not Specified | [11] |

| Alkaline Hydrolysis | 0.1M Sodium Hydroxide | 2 hours | 80°C | ~6.8% | [7] |

| Alkaline Hydrolysis | 0.1N Sodium Hydroxide | 120 minutes | 60°C | ~2.5% | [4] |

| Alkaline Hydrolysis | 0.1 M Sodium Hydroxide | 60 minutes | 60°C | Not Specified | [10] |

| Oxidative Degradation | 3% Hydrogen Peroxide | Not Specified | Room Temperature | ~11.3% | [7] |

| Oxidative Degradation | 3% Hydrogen Peroxide | 120 minutes | Room Temperature | ~4% | [4] |

| Oxidative Degradation | 0.03% Hydrogen Peroxide | 10 minutes | Room Temperature | Not Specified | [10] |

| Oxidative Degradation | 1.0% Hydrogen Peroxide | 1 minute | Room Temperature | Not Specified | [11] |

| Thermal Degradation | Water Bath | 24 hours | 80°C | ~5.1% | [7] |

| Thermal Degradation | Dry Heat | 2 hours | 105°C | Not Specified | [4] |

| Thermal Degradation | Dry Heat | 24 hours | 60°C | Not Specified | [10] |

| Photolytic Degradation | UV Light | 24 hours | Not Specified | Not Specified | [7] |

| Photolytic Degradation | Sunlight | 1.2 million Lux hours | Not Specified | 0.55% | [4] |

| Photolytic Degradation | UV Light | 200 watt hours/m² | Not Specified | 1.32% | [4] |

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on esomeprazole, based on published literature.

3.1. Preparation of Stock Solution

A stock solution of esomeprazole magnesium trihydrate is typically prepared by dissolving the API in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL or 100 µg/mL).[7][12]

3.2. Acid Hydrolysis

-

Transfer a known volume of the esomeprazole stock solution into a flask.

-

Add an equal volume of an acidic solution (e.g., 0.1N HCl or 0.05M HCl).[4][7][13]

-

The mixture is then either kept at room temperature for a specified period (e.g., 1-2 hours) or refluxed at an elevated temperature (e.g., 60°C for 120 minutes).[4][13]

-

After the specified time, the solution is neutralized with an equivalent amount of a basic solution (e.g., 0.1N NaOH).[13]

-

The final volume is made up with a diluent (e.g., methanol or mobile phase).[13]

3.3. Alkaline Hydrolysis

-

Transfer a known volume of the esomeprazole stock solution into a flask.

-

Add an equal volume of a basic solution (e.g., 0.1N NaOH or 1N NaOH).[4][13]

-

The mixture is typically heated in a water bath (e.g., at 60°C or 80°C) for a specified duration (e.g., 1-2 hours).[4][7][13]

-

After the specified time, the solution is cooled and neutralized with an equivalent amount of an acidic solution (e.g., 0.1N HCl or 1N HCl).[13]

-

The final volume is made up with a diluent.[13]

3.4. Oxidative Degradation

-

Transfer a known volume of the esomeprazole stock solution into a flask.

-

Add a specified volume of hydrogen peroxide solution (e.g., 0.3%, 3%, or 10% H₂O₂).[4][13]

-

The solution is kept at room temperature for a defined period (e.g., 3.5 hours or 120 minutes).[4][13]

-

In some protocols, the reaction is quenched, for example, by keeping the sample at -20°C overnight.[13]

-

The final volume is made up with a diluent.

3.5. Thermal Degradation

-

A known amount of solid esomeprazole API is placed in an oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 2-24 hours).[4][11]

-

Alternatively, a solution of esomeprazole is heated in a water bath (e.g., at 80°C for 24 hours).[7]

-

After exposure, the sample is dissolved or diluted to the desired concentration for analysis.

3.6. Photolytic Degradation

-

The esomeprazole API or its solution is exposed to UV light (e.g., 200 watt-hours per square meter) and/or sunlight (e.g., 1.2 million lux hours) for a specified duration as per ICH Q1B guidelines.[4]

-

A control sample is kept in the dark to prevent degradation.

-

After exposure, the sample is prepared for analysis.

3.7. Analytical Method

The degradation is typically quantified using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[7][14]

-

Column: A C18 or C8 column is commonly used (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm).[7]

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 7.3 or ammonium acetate) and an organic solvent (e.g., acetonitrile) is used.[1][14] The composition can be isocratic or a gradient.[1][7]

-

Detection: UV detection is commonly performed at a wavelength of 270 nm, 280 nm, or 305 nm.[3][7][10]

Visualizations of Degradation Pathways and Experimental Workflows

The following diagrams illustrate the degradation pathways of esomeprazole and a typical experimental workflow for forced degradation studies.

Caption: Degradation Pathways of Esomeprazole under Various Stress Conditions.

Caption: General Experimental Workflow for Forced Degradation Studies of Esomeprazole.

Conclusion

The degradation of esomeprazole magnesium trihydrate is a complex process influenced by pH, oxidizing agents, temperature, and light. A thorough understanding of these degradation pathways is essential for the development of stable pharmaceutical formulations and the validation of stability-indicating analytical methods. The data and protocols summarized in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, enabling them to ensure the quality, safety, and efficacy of esomeprazole-containing products.

References

- 1. researchgate.net [researchgate.net]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. omicsonline.org [omicsonline.org]

- 4. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A validated stability indicating ultra performance liquid chromatographic method for determination of impurities in Esomeprazole magnesium gastro resistant tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prediction of Drug Stability Using Deep Learning Approach: Case Study of Esomeprazole 40 mg Freeze-Dried Powder for Solution [mdpi.com]

- 7. ajpaonline.com [ajpaonline.com]

- 8. scientificupdate.com [scientificupdate.com]

- 9. researchgate.net [researchgate.net]

- 10. bio-integration.org [bio-integration.org]

- 11. iajps.com [iajps.com]

- 12. jfda-online.com [jfda-online.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. jmpas.com [jmpas.com]

An In-depth Technical Guide on the Role of Esomeprazole Magnesium Trihydrate in Gastric Acid Suppression

Introduction

Esomeprazole magnesium trihydrate is a proton pump inhibitor (PPI) that plays a crucial role in the management of acid-related gastrointestinal disorders.[1][2] As the S-isomer of omeprazole, it offers improved pharmacokinetic properties, leading to more consistent and effective suppression of gastric acid secretion.[1][3] This technical guide provides a comprehensive overview of the mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental protocols used to evaluate the efficacy of esomeprazole magnesium trihydrate for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of the Gastric Proton Pump

Esomeprazole magnesium trihydrate effectively reduces gastric acid secretion by specifically targeting the H+/K+-ATPase enzyme system, also known as the proton pump, located on the secretory surface of gastric parietal cells.[4][5] This enzyme is the final step in the pathway of acid production.[1][4]

Esomeprazole is a prodrug, meaning it is administered in an inactive form.[6] Due to its instability in acidic environments, it is formulated in enteric-coated tablets.[7] Upon absorption into the bloodstream, it reaches the parietal cells. In the acidic environment of the secretory canaliculi of these cells, esomeprazole is converted to its active form, a sulfenamide derivative.[6] This active metabolite then forms a covalent, irreversible bond with cysteine residues on the H+/K+-ATPase enzyme.[2][6] This binding inactivates the proton pump, thereby inhibiting both basal and stimulated gastric acid secretion, regardless of the stimulus.[2][4] The long-lasting effect, extending beyond 24 hours, is attributed to the irreversible nature of this binding, requiring the synthesis of new enzyme pumps to restore acid secretion.[2][4]

Signaling Pathways of Gastric Acid Secretion

The secretion of gastric acid is a complex process regulated by neurocrine, paracrine, and endocrine signals.[8][9] The primary stimulants are acetylcholine (neurocrine), histamine (paracrine), and gastrin (hormonal).[10] These signaling molecules bind to their respective receptors on the parietal cell, activating intracellular pathways that lead to the translocation and activation of the H+/K+-ATPase pump at the apical membrane, resulting in H+ secretion into the gastric lumen.[10][11]

Quantitative Data Summary

Pharmacokinetic Properties

Esomeprazole exhibits a favorable pharmacokinetic profile characterized by rapid absorption and a relatively short half-life, yet its pharmacodynamic effect is long-lasting due to irreversible enzyme inhibition.[12][13]

| Parameter | Value | Reference |

| Bioavailability | ~64% (single dose), ~90% (repeated dosing) | [13] |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | [13] |

| Plasma Protein Binding | 97% | [13] |

| Volume of Distribution | ~16 L | [13] |

| Metabolism | Hepatic (CYP2C19 and CYP3A4) | [13][14] |

| Elimination Half-life | ~1-1.5 hours | [12] |

| Excretion | ~80% as inactive metabolites in urine | [13] |

Pharmacodynamics: Intragastric pH Control

The clinical efficacy of esomeprazole is directly related to its ability to maintain the intragastric pH above 4, a critical threshold for healing in acid-related diseases.[15]

| Study Drug and Dosage | Mean % of 24h with Intragastric pH > 4 (Day 5) | Reference |

| Esomeprazole 40 mg | 58.4% - 69.8% | [16] |

| Esomeprazole 20 mg | 47.9% | [17] |

| Omeprazole 20 mg | 49.7% | [16] |

| Lansoprazole 30 mg | 48.3% | [16] |

| Pantoprazole 40 mg | 42.1% | [16] |

| Rabeprazole 20 mg | 50.4% | [16] |

Note: Values can vary between studies based on patient populations and methodologies.

Clinical Efficacy: Healing Rates in Erosive Esophagitis

Clinical trials have consistently demonstrated the high efficacy of esomeprazole in healing erosive esophagitis.

| Treatment (8 weeks) | Healing Rate | Reference |

| Esomeprazole 40 mg | 94.1% | [18] |

| Omeprazole 20 mg | 87.0% | [18] |

| Lansoprazole 30 mg | 88.8% | [18] |

| Pantoprazole 40 mg | 89.9% | [18] |

Experimental Protocols

Measurement of 24-Hour Intragastric pH

This protocol is essential for assessing the pharmacodynamic effect of acid-suppressing medications.

-

Subject Preparation: Healthy volunteers or patients with GERD are enrolled. Subjects typically fast overnight before the study day.[19][20]

-

Equipment: A pH-sensitive electrode attached to a thin, flexible catheter is used. The data is recorded on a portable data logger worn by the subject.

-

Procedure:

-

The pH electrode is calibrated using standard buffer solutions (e.g., pH 1.0 and 7.0).

-

The catheter is passed through the nostril into the stomach. The correct placement is confirmed, often by radiography or by observing a sharp drop in pH.

-

The subject receives the study medication (e.g., esomeprazole) for a specified period (e.g., 5-7 days).[20]

-

On the final day of treatment, intragastric pH is continuously recorded for 24 hours. Subjects follow a standardized meal and activity schedule.

-

-

Data Analysis: The primary endpoint is the percentage of the 24-hour period during which the intragastric pH is maintained above 4.0.[15][20]

Determination of Esomeprazole Plasma Concentration

This protocol is used for pharmacokinetic analysis, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22]

-

Sample Collection: Blood samples are collected from subjects at predetermined time points after drug administration into tubes containing an anticoagulant (e.g., K2-EDTA).[22] Plasma is separated by centrifugation and stored at -70°C or below until analysis.[22]

-

Sample Preparation (Liquid-Liquid Extraction):

-

A known volume of plasma is mixed with an internal standard (e.g., esomeprazole-d3 or lansoprazole).[22][23]

-

An organic solvent (e.g., dichloromethane or methyl tert-butyl ether) is added to extract the drug and internal standard.[23]

-

The mixture is vortexed and centrifuged to separate the organic and aqueous layers.

-

The organic layer is transferred to a new tube and evaporated to dryness. The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Column: A C18 reverse-phase column is commonly used for separation.[22][23]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is used.[24]

-

Detection: The analytes are detected using a mass spectrometer with positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode.[22]

-

-

Quantification: A calibration curve is generated using standards of known esomeprazole concentrations, and the concentration in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard.[21][24]

In Vitro H+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the proton pump enzyme.

-

Enzyme Preparation:

-

The H+/K+-ATPase enzyme is typically isolated from the gastric mucosa of an animal model (e.g., sheep or goat) in the form of gastric microsomes.[25]

-

Mucosal scrapings are homogenized in a buffer solution and subjected to differential centrifugation to obtain a microsomal pellet rich in the enzyme.[25]

-

The protein concentration of the enzyme preparation is determined (e.g., by the Bradford method).[26]

-

-

Inhibition Assay:

-

The enzyme preparation is pre-incubated with various concentrations of esomeprazole (or a standard inhibitor like omeprazole) at 37°C.[27][28]

-

The enzymatic reaction is initiated by adding ATP, along with necessary co-factors like MgCl2 and KCl.[25][26] The enzyme hydrolyzes ATP to ADP and inorganic phosphate (Pi).

-

The reaction is allowed to proceed for a specific time (e.g., 30 minutes) and then stopped by adding an acid solution (e.g., trichloroacetic acid).[25][27]

-

-

Measurement of Activity:

-

The amount of inorganic phosphate (Pi) released is quantified spectrophotometrically, often using a colorimetric method like the Fiske-Subbarow method.[26]

-

The inhibitory activity of esomeprazole is calculated as the percentage reduction in phosphate release compared to a control sample without the inhibitor.[26] The IC50 value (the concentration required to inhibit 50% of enzyme activity) can then be determined.

-

Conclusion

Esomeprazole magnesium trihydrate is a highly effective inhibitor of gastric acid secretion. Its mechanism of action, involving the irreversible inhibition of the H+/K+-ATPase proton pump, provides potent and sustained acid control.[2][4] This is supported by its pharmacokinetic profile, which, despite a short plasma half-life, allows for a prolonged pharmacodynamic effect.[1][12] The detailed experimental protocols outlined above are fundamental to the non-clinical and clinical development of esomeprazole and other PPIs, enabling a thorough characterization of their acid-suppressing capabilities. The extensive quantitative data from clinical studies confirms its superior efficacy in healing acid-related mucosal damage and controlling symptoms compared to earlier-generation PPIs.[15][18]

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Esomeprazole magnesium: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]

- 6. What is the mechanism of Esomeprazole Magnesium? [synapse.patsnap.com]

- 7. Frontiers | Pharmacokinetics and bioequivalence study of esomeprazole magnesium enteric-coated tablets 20 mg in healthy Chinese subjects under fasting and fed conditions [frontiersin.org]

- 8. Genetic dissection of the signaling pathways that control gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. naspghan.org [naspghan.org]

- 10. KEGG PATHWAY: map04971 [genome.jp]

- 11. researchgate.net [researchgate.net]

- 12. omicsonline.org [omicsonline.org]

- 13. Esomeprazole | ইসোমিপ্রাজল | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 14. Esomeprazole magnesium trihydrate: Pharmacology/mechanism of action, Pharmacokinetic characteristics and Metabolism_Chemicalbook [chemicalbook.com]

- 15. Review article: gastric acidity--comparison of esomeprazole with other proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Daytime intragastric acid control: post hoc analyses of esomeprazole 20 mg and over-the-counter proton-pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A review of esomeprazole in the treatment of gastroesophageal reflux disease (GERD) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of 24-hour intragastric pH using esomeprazole, lansoprazole, and pantoprazole in Hispanic patients with GERD [astrazenecaclinicaltrials.com]

- 20. Intragastric acidity during treatment with esomeprazole 40 mg twice daily or pantoprazole 40 mg twice daily--a randomized, two-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. payeshdarou.ir [payeshdarou.ir]

- 22. Pharmacokinetics and Pharmacodynamics of Esomezol DR, a New Dual Delayed-Release Formulation of Esomeprazole 20 Mg or 40 Mg, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Method Validation of Esomeprazole Analysis in Human Plasma using High Performance Liquid Chromatography–Photodiode Array – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 24. jyoungpharm.org [jyoungpharm.org]

- 25. ajpp.in [ajpp.in]

- 26. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]

- 27. jnsbm.org [jnsbm.org]

- 28. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

Esomeprazole Magnesium Trihydrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of esomeprazole magnesium trihydrate, a leading proton pump inhibitor (PPI). It details the mechanism of action, physicochemical properties, pharmacokinetics, and clinical efficacy, with a focus on the technical data and experimental methodologies relevant to research and development.

Core Chemical and Physical Properties

Esomeprazole is the (S)-enantiomer of omeprazole, developed to improve upon the pharmacokinetic profile of the racemic parent compound.[1][2] The magnesium trihydrate salt form enhances stability.[3]

| Property | Value | Reference |

| Chemical Name | bis(5-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-1-yl)magnesium trihydrate | [4] |

| Molecular Formula | C₃₄H₄₂MgN₆O₉S₂ | [5] |

| Molecular Weight | 767.17 g/mol | [5] |

| CAS Number | 217087-09-7 | [5] |

| Appearance | White to slightly colored crystalline powder | [3] |

| Solubility | Slightly soluble in water, soluble in methanol, practically insoluble in heptane. | [6] |

| Stability | Rapidly degrades in acidic media; acceptable stability under alkaline conditions. At pH 6.8, the half-life is ~19 hours at 25°C and ~8 hours at 37°C. | [7] |

Mechanism of Action: Irreversible Proton Pump Inhibition

Esomeprazole is a prodrug that specifically and irreversibly inhibits the gastric H⁺/K⁺-ATPase (proton pump), the final step in the pathway of gastric acid secretion.[7][8]

-

Absorption and Concentration : After oral administration, esomeprazole is absorbed and accumulates in the acidic secretory canaliculi of the gastric parietal cells.[9]

-

Acid-Catalyzed Activation : The acidic environment catalyzes the conversion of esomeprazole into its active form, a tetracyclic sulfenamide.[9] This achiral intermediate is the active inhibitor.[10]

-

Covalent Binding : The sulfenamide derivative forms a covalent disulfide bond with cysteine residues (primarily Cys813) on the luminal surface of the H⁺/K⁺-ATPase.[9][11]

-

Inhibition of Acid Secretion : This irreversible binding inactivates the pump, inhibiting both basal and stimulated gastric acid secretion.[5][12] Acid production can only resume after the synthesis of new H⁺/K⁺-ATPase enzymes.[5]

Signaling Pathway for Gastric Acid Secretion

The secretion of gastric acid is a complex process regulated by multiple signaling pathways that converge on the activation of the H⁺/K⁺-ATPase in parietal cells. Key secretagogues include histamine, acetylcholine, and gastrin.[13] Esomeprazole's action occurs at the final step of this cascade.

Quantitative Data Summary

In Vitro Inhibitory Activity

| Compound | Parameter | Value | Conditions | Reference |

| Esomeprazole sodium | IC₅₀ | 2.3 µM | H⁺/K⁺-ATPase (proton pump) | [5] |

| Omeprazole | IC₅₀ | 1.7 µM | Pig gastric microsomes, pH 6.1 incubation | [14] |

| Omeprazole | IC₅₀ | 1.1 µM | Pig gastric microsomes, pH 6.1 incubation | [15] |

Pharmacokinetic Parameters (Single Dose, Healthy Subjects)

The pharmacokinetics of esomeprazole are dose-dependent. Systemic bioavailability increases with repeated dosing.[12]

Table 3.1: 20 mg Esomeprazole (Fasting vs. Fed)

| Parameter | Fasting (n=32) | Fed (n=40) | Reference |

|---|---|---|---|

| Tₘₐₓ (h) | 2.0 (1.0 - 4.0) | 3.0 (1.0 - 5.0) | [16] |

| Cₘₐₓ (ng/mL) | 765.1 ± 344.8 | 389.9 ± 189.6 | [16] |

| AUC₀₋ₜ (ng·h/mL) | 1656.1 ± 970.6 | 1294.5 ± 638.2 | [16] |

| t₁/₂ (h) | 1.2 ± 0.3 | 1.5 ± 0.4 |[16] |

Values are presented as mean ± SD or median (range).

Table 3.2: 40 mg Esomeprazole (Single vs. Repeated Dose)

| Parameter | Single Dose (Day 1) | Repeated Dose (Day 5) | Reference |

|---|---|---|---|

| Bioavailability | 64% | approx. 90% | [12] |

| Cₘₐₓ (µmol/L) | 2.05 ± 0.81 | 4.41 ± 1.63 | [12] |

| AUC (µmol·h/L) | 4.32 ± 2.08 | 11.2 ± 4.56 |[12] |

Values are from a study in patients with symptomatic GERD.

Clinical Efficacy: Healing of Erosive Esophagitis (EE)

Meta-analyses have shown that esomeprazole provides a statistically significant, though clinically modest, benefit in healing rates compared to other standard-dose PPIs.[17] The benefit is more pronounced in more severe grades of esophagitis.[1][17]

| Comparison | Time Point | Relative Risk (RR) of Healing (Esomeprazole vs. other PPIs) | Absolute Risk Reduction | Number Needed to Treat (NNT) | Reference |

| Esomeprazole vs. Omeprazole, Lansoprazole, Pantoprazole | 8 Weeks | 1.05 (95% CI: 1.02-1.08) | 4% | 25 | [17] |

Experimental Protocols

Protocol 1: In Vitro H⁺/K⁺-ATPase Inhibition Assay

This protocol outlines a method for determining the IC₅₀ value of esomeprazole using isolated gastric microsomes.

Methodology:

-

Enzyme Source : Gastric microsomes containing H⁺/K⁺-ATPase are isolated from sources like porcine or rabbit stomachs through differential centrifugation.[14][18]

-

Activation Incubation : Since esomeprazole is a prodrug, it requires an acidic environment for activation. The enzyme is pre-incubated with various concentrations of esomeprazole in a buffer at pH 6.1 for 30 minutes at 37°C.[14][15]

-

ATPase Reaction : The pre-incubated mixture is transferred to an assay buffer (e.g., 60 mM Tris-HCl, pH 7.4) containing MgCl₂ and KCl. The reaction is initiated by adding ATP.[14][18]

-

Quantification : The reaction is stopped, and the amount of inorganic phosphate released from ATP hydrolysis is measured, often using a colorimetric method like the malachite green assay.[14]

-

Data Analysis : ATPase activity is calculated and plotted against the inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from this curve.[15]

Protocol 2: Quantification of Esomeprazole in Human Plasma via HPLC

This protocol details a validated method for determining esomeprazole concentrations in plasma for pharmacokinetic studies.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction) :

-

To 500 µL of human plasma in a centrifuge tube, add an internal standard (e.g., lansoprazole).[19]

-

Add 2 mL of an extraction solvent (e.g., dichloromethane or a methyl tert-butyl ether:ethyl acetate mixture).[19][20]

-

Vortex for 5-10 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.[19]

-

-

Chromatographic Conditions :

-

System : High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) or Mass Spectrometry (MS/MS) detector.[19][20]

-

Column : C18 reverse-phase column (e.g., Waters, Sunfire™ 5 µm; 250 x 4.6 mm).[19]

-

Mobile Phase : A mixture of acetonitrile and a buffer, such as phosphate buffer pH 7.6 (e.g., 40:60 v/v).[19]

-

Flow Rate : 1.0 mL/min.[19]

-

Detection : UV detection at 300 nm for PDA, or by multiple reaction monitoring (MRM) for MS/MS.[19][20]

-

Injection Volume : 20 µL.[19]

-

-

Validation and Quantification :

-

The method must be validated according to regulatory guidelines (e.g., EMEA, FDA) for specificity, linearity, accuracy, precision, recovery, and stability.[19]

-

A calibration curve is generated using spiked plasma standards over a relevant concentration range (e.g., 5.0-450 ng/mL).[19]

-

The concentration of esomeprazole in unknown samples is calculated by comparing its peak area (or area ratio to the internal standard) to the calibration curve.

-

Protocol 3: In Vivo Model of Gastric Acid Inhibition in Rodents

This protocol provides a general framework for evaluating the efficacy of esomeprazole in an animal model.

Methodology:

-

Animal Model : Male C57BL/6 mice or Wistar rats are commonly used.[21] Animals are acclimatized and housed under standard conditions.

-

Dosing :

-

Esomeprazole is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

The suspension is administered via oral gavage at a specified dose (e.g., 160 mg/kg in mice) and frequency (e.g., five times per week for 4 weeks for chronic studies).[21] A control group receives the vehicle only.

-

-

Measurement of Gastric pH / Acid Secretion :

-

Pylorus Ligation Model (Shay Rat) : For acute studies, after a fasting period, the animal is anesthetized, and the pylorus is ligated. The drug or vehicle is administered intraduodenally. After a set period (e.g., 4 hours), the animal is euthanized, the stomach is removed, and the gastric contents are collected.

-

pH Measurement : The volume of gastric juice is measured, and the pH is determined using a pH meter.[2]

-

Titratable Acidity : The total acid output is determined by titrating the gastric juice with a standardized NaOH solution to a pH of 7.0.

-

-

Data Analysis : The mean gastric volume, pH, and total acid output are compared between the esomeprazole-treated group and the control group using appropriate statistical tests (e.g., t-test or ANOVA). The percentage of inhibition is calculated.

Synthesis Outline

The industrial synthesis of esomeprazole magnesium trihydrate typically involves the asymmetric oxidation of a prochiral sulfide precursor, followed by salt formation.

Protocol Steps:

-

Asymmetric Oxidation : The precursor, 5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (omeprazole sulfide), is dissolved in an organic solvent like dichloromethane.[7]

-

A chiral catalyst is formed in situ, for example, by reacting titanium(IV) isopropoxide with a chiral ligand such as (R,R)-1,2-diphenyl-1,2-ethanediol.[7]

-

An oxidizing agent, such as tert-butyl hydroperoxide, is added dropwise at a controlled temperature (e.g., 5-10°C) to stereoselectively oxidize the sulfide to the (S)-sulfoxide (esomeprazole).[7]

-

Workup and Isolation : The reaction is quenched (e.g., with aqueous ammonia), and the esomeprazole free base is extracted and isolated.[7]

-

Salt Formation : The crude esomeprazole is first converted to an intermediate salt, typically esomeprazole sodium or potassium, by reacting with a corresponding base like sodium methoxide.[7][22]

-

Magnesium Salt Exchange : The intermediate sodium or potassium salt is then reacted with a magnesium salt, such as magnesium chloride hexahydrate, in a solvent like methanol or a water/methanol mixture, to precipitate esomeprazole magnesium.[22][23]

-

Hydrate Formation and Crystallization : The conditions are controlled (temperature, solvent ratio) to ensure the formation of the stable trihydrate crystalline form, which is then filtered, washed, and dried.[22]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Inhibition of gastric acid secretion with omeprazole affects fish specific dynamic action and growth rate: Implications for the development of phenotypic stomach loss [frontiersin.org]

- 3. Method Validation of Esomeprazole Analysis in Human Plasma using High Performance Liquid Chromatography–Photodiode Array – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 4. The RP-HPLC method for simultaneous estimation of esomeprazole and naproxen in binary combination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Esomeprazole sodium, H+/ K+-ATPase (proton pump) inhibitor (CAS 161796-78-7) | Abcam [abcam.com]

- 6. Pharmacokinetics and Pharmacodynamics of Esomezol DR, a New Dual Delayed-Release Formulation of Esomeprazole 20 Mg or 40 Mg, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation method of esomeprazole magnesium trihydrate - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. proteopedia.org [proteopedia.org]

- 10. Esomeprazole versus other proton pump inhibitors in erosive esophagitis: a meta-analysis of randomized clinical trials [crd.york.ac.uk]

- 11. selleckchem.com [selleckchem.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Cell biology of acid secretion by the parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. frontiersin.org [frontiersin.org]

- 17. Esomeprazole versus other proton pump inhibitors in erosive esophagitis: a meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ajpp.in [ajpp.in]

- 19. jyoungpharm.org [jyoungpharm.org]

- 20. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antibiotic Cocktail Exacerbates Esomeprazole-Induced Intestinal Dysmotility While Ameliorating Gastric Dyspepsia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CN104356114B - Preparation method of esomeprazole magnesium trihydrate - Google Patents [patents.google.com]

- 23. CN105085487A - Preparation method of esomeprazole magnesium trihydrate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Esomeprazole Magnesium Trihydrate in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the S-isomer of omeprazole, is a potent proton pump inhibitor (PPI) that reduces gastric acid secretion by specifically inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] Its quantification in biological matrices such as plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides detailed application notes and protocols for the determination of esomeprazole in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely recognized for their sensitivity and selectivity.[3][4]

Mechanism of Action Signaling Pathway

Esomeprazole exerts its therapeutic effect by irreversibly binding to the proton pump (H+/K+-ATPase) on the secretory surface of gastric parietal cells, which is the final step in gastric acid production.[1][2] This action inhibits both basal and stimulated acid secretion.[1] The activation of the proton pump is a complex process involving several signaling pathways, primarily initiated by histamine binding to H2 receptors, which elevates intracellular cAMP levels.[5]

Caption: Esomeprazole's mechanism of action pathway.

Quantitative Bioanalytical Methods

LC-MS/MS is the preferred method for the quantification of esomeprazole in biological fluids due to its high sensitivity, specificity, and throughput.[6] The following tables summarize various validated LC-MS/MS methods reported in the literature.

Sample Preparation Techniques

Effective sample preparation is critical to remove interfering substances and concentrate the analyte. Liquid-liquid extraction (LLE) and protein precipitation (PP) are the most common techniques.

| Method | Biological Matrix | Sample Volume | Extraction Technique | Extraction Solvent/Precipitating Agent | Internal Standard (IS) | Reference |

| Method A | Human Plasma | 50 µL | Liquid-Liquid Extraction (LLE) | Methyl tert-butyl ether:ethyl acetate (80:20, v/v) | Lansoprazole | [6] |

| Method B | Human Plasma | 80 µL | Liquid-Liquid Extraction (LLE) | Ethyl acetate (after alkalization with NaHCO3) | Rabeprazole | [3] |

| Method C | Human, Rat, Dog Plasma | 25 µL | Liquid-Liquid Extraction (LLE) | Methyl tert-butyl ether - dichloromethane (3:2, v/v) | Deuterated Esomeprazole | [7] |

| Method D | Rabbit Plasma | Not Specified | Protein Precipitation (PP) | Acetonitrile | Midazolam | [8] |

Chromatographic and Mass Spectrometric Conditions

| Method | LC Column | Mobile Phase | Flow Rate | Ionization Mode | Mass Transition (m/z) | Reference |

| Method A | Hypersil gold C18 | Gradient: 2 mM ammonium formate / Acetonitrile | 0.5 mL/min | ESI Positive | Esomeprazole: 346.1 → 198.0; IS: 370.1 → 252.0 | [6] |

| Method B | Gemini C18 (50x4.6mm, 5µ) | Acetonitrile : water (pH 7.0 with Ammonia) [8:2 v/v] | Not Specified | ESI Positive | Not Specified | [3] |

| Method C | Reversed-phase LC column | Not Specified | Not Specified | ESI Positive | Not Specified | [7] |

| Method D | Agilent SB-C18 (2.1x150mm, 5.0µm) | Gradient: 0.1 % formic acid in water and acetonitrile | Not Specified | ESI Positive | Esomeprazole: m/z 198; IS: m/z 326 | [8] |

Method Validation Parameters

| Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) | Reference |

| Method A | 0.1–2000 | Not Specified | < 15% | < 15% | Within ±15% | High | [6] |

| Method B | 5–1000 | 5 | Not Specified | Not Specified | Not Specified | ~73.4% | [3] |

| Method C | 20–20,000 nmol/L | 20 nmol/L | < 9.5% | < 9.5% | 97.7 - 100.1% | 80 - 105% | [7] |

| Method D | 10–2000 | 10 | < 14% | < 14% | 89.2 - 112.6% | Not Specified | [8] |

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Human Plasma

This protocol is a synthesized procedure based on Method A.[6]

1. Materials and Reagents:

-

Blank human plasma (with K2-EDTA as anticoagulant)

-

Esomeprazole and Lansoprazole (Internal Standard) reference standards

-

Methanol, HPLC grade

-

Methyl tert-butyl ether, HPLC grade

-

Ethyl acetate, HPLC grade

-

Ammonium formate, analytical grade

-

Milli-Q water

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer, Centrifuge, Nitrogen evaporator

2. Preparation of Solutions:

-

Standard Stock Solutions (1 mg/mL): Dissolve esomeprazole and lansoprazole in methanol.

-

Working Solutions: Prepare combined working stock solutions of esomeprazole by serial dilution with methanol:water (70:30, v/v).

-

Internal Standard (IS) Working Solution: Prepare a working solution of lansoprazole in the same diluent.

-

Extraction Solvent: Mix methyl tert-butyl ether and ethyl acetate (80:20, v/v).

3. Sample Preparation Workflow:

Caption: Liquid-liquid extraction workflow for esomeprazole.

4. LC-MS/MS Analysis:

-

LC Column: Hypersil gold C18 or equivalent.

-

Mobile Phase A: 2 mM ammonium formate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0.01-0.20 min: 10% B

-

0.50-0.70 min: 90% B

-

0.80-1.00 min: 10% B

-

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Triple quadrupole with ESI source.

-

Ionization Mode: Positive.

-

MRM Transitions: Monitor m/z 346.1 → 198.0 for esomeprazole and m/z 370.1 → 252.0 for lansoprazole (IS).

Protocol 2: Protein Precipitation (PP) for Rabbit Plasma

This protocol is a generalized procedure based on Method D.[8]

1. Materials and Reagents:

-

Blank rabbit plasma

-

Esomeprazole and Midazolam (Internal Standard) reference standards

-

Acetonitrile, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer, Centrifuge

2. Preparation of Solutions:

-

Standard Stock Solutions: Prepare individual stock solutions of esomeprazole and midazolam in a suitable organic solvent (e.g., methanol).

-

Working Solutions: Prepare calibration curve (CC) and quality control (QC) samples by spiking blank plasma with appropriate volumes of esomeprazole working solutions.

3. Sample Preparation Workflow:

-

Pipette a known volume of plasma sample (e.g., 100 µL) into a microcentrifuge tube.

-

Add the internal standard solution.

-

Add cold acetonitrile (typically in a 3:1 ratio to the plasma volume, e.g., 300 µL).

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., >10,000g) for 10-15 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or an HPLC vial.

-

Inject an aliquot of the supernatant directly into the LC-MS/MS system.

Conclusion

The quantification of esomeprazole magnesium trihydrate in biological samples can be reliably achieved using validated LC-MS/MS methods. The choice between liquid-liquid extraction and protein precipitation for sample preparation will depend on the required sensitivity, matrix effects, and throughput needs. The protocols and data presented here provide a comprehensive guide for researchers to develop and implement robust bioanalytical methods for esomeprazole.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacotherapy Update | Esomeprazole (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]

- 3. ajrconline.org [ajrconline.org]

- 4. core.ac.uk [core.ac.uk]

- 5. ClinPGx [clinpgx.org]

- 6. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of esomeprazole and its two main metabolites in human, rat and dog plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of esomeprazole in rabbit plasma by liquid chromatography-mass spectrometry and its application to a pharmacokinetic study [sedici.unlp.edu.ar]

Application Notes and Protocols for In Vitro Dissolution Testing of Esomeprazole Magnesium Trihydrate Tablets

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Esomeprazole magnesium trihydrate is the S-isomer of omeprazole and a proton pump inhibitor that reduces gastric acid secretion.[1] It is indicated for the treatment of gastroesophageal reflux disease (GORD), the healing of peptic ulcers associated with non-steroidal anti-inflammatory drug (NSAID) therapy, and other conditions related to excessive stomach acid.[2] As esomeprazole is unstable in acidic environments, oral formulations are typically enteric-coated to protect the drug from degradation in the stomach and allow for its dissolution and absorption in the small intestine.[3][4]

In vitro dissolution testing is a critical quality control parameter for these delayed-release dosage forms. It ensures batch-to-batch consistency and can be indicative of the in vivo performance of the drug product.[5] This document provides detailed application notes and protocols for the in vitro dissolution testing of esomeprazole magnesium trihydrate tablets.

Physicochemical Properties of Esomeprazole Magnesium Trihydrate

A summary of the key physicochemical properties of esomeprazole magnesium trihydrate is presented in the table below.

| Property | Value |

| Molecular Formula | (C₁₇H₁₈N₃O₃S)₂Mg · 3H₂O |

| Molecular Weight | 767.2 g/mol (as trihydrate)[6] |

| Solubility | Slightly soluble in water, soluble in methanol, and practically insoluble in heptane.[2] |

| Stability | Rapidly degrades in acidic media, but has acceptable stability under alkaline conditions.[6] |

Experimental Protocols

Dissolution Testing Protocol (USP Apparatus 2 - Paddle Method)

This protocol is based on the United States Pharmacopeia (USP) general chapter for delayed-release dosage forms and specific methods for esomeprazole magnesium capsules.[7][8]

a. Acid Stage (Resistance to Gastric Fluid)

-

Objective: To assess the integrity of the enteric coating in a simulated acidic gastric environment.

-

Dissolution Medium: 0.1 N Hydrochloric Acid.[7]

-

Apparatus: USP Apparatus 2 (Paddles).[5]

-

Procedure:

-

Place 300 mL of 0.1 N HCl in each dissolution vessel and equilibrate the medium to 37 ± 0.5 °C.[7]

-

Place one tablet in each vessel.

-

Operate the apparatus at 100 rpm for 2 hours.[9]

-

After 2 hours, withdraw a sample of the medium. Esomeprazole is acid-labile, so quantification is typically performed on the remaining intact drug within the dosage form rather than the dissolution medium.[8]

-

b. Buffer Stage (Drug Release in Simulated Intestinal Fluid)

-

Objective: To measure the rate and extent of drug release in a simulated intestinal environment.

-

Dissolution Medium: pH 6.8 phosphate buffer.[7]

-

Procedure:

-

After the acid stage, add 700 mL of 0.086 M dibasic sodium phosphate to each vessel, pre-equilibrated to 37 ± 0.5 °C.[7]

-

Adjust the pH to 6.8 ± 0.05 using 2 N hydrochloric acid or 2 N sodium hydroxide if necessary.[7]

-

Continue the dissolution test at 100 rpm.[5]

-

Withdraw samples (e.g., 10 mL) at specified time points (e.g., 15, 30, 45, and 60 minutes).

-

Replace the withdrawn volume with fresh, pre-warmed pH 6.8 phosphate buffer.

-

Filter the samples through a 0.45 µm nylon syringe filter before analysis.[5]

-

Analytical Method for Quantification (High-Performance Liquid Chromatography - HPLC)

A validated reversed-phase HPLC (RP-HPLC) method is recommended for the accurate quantification of esomeprazole in dissolution samples.[5]

a. Chromatographic Conditions

| Parameter | Condition |

| Column | Waters Xterra RP18 (150 x 4.6 mm, 5 µm) or equivalent.[5] |

| Mobile Phase | Mix 350 mL of Acetonitrile and 500 mL of pH 6.8 phosphate buffer. Dilute to 1000 mL with water.[5] |

| Flow Rate | 1.0 mL/min.[5] |

| Detection | UV at 302 nm.[5] |

| Injection Volume | 20 µL.[5] |

| Column Temperature | 25 °C.[7] |

b. Preparation of Standard Solutions

-

Standard Stock Solution: Accurately weigh and transfer about 50 mg of Esomeprazole working standard into a 100 mL volumetric flask. Add 30 mL of methanol and sonicate for about 10 minutes to dissolve. Dilute to volume with methanol and mix well.[5]

-

Working Standard Solution: Pipette a suitable aliquot of the standard stock solution into a volumetric flask and dilute to volume with the dissolution medium to achieve a known concentration.[5] Immediately before analysis, mix 5 mL of this solution with 1 mL of 0.25 N sodium hydroxide solution to stabilize the esomeprazole.[5]

c. Preparation of Sample Solutions

For each time point, take 5 mL of the filtered dissolution sample and mix with 1 mL of 0.25 N sodium hydroxide solution to prevent degradation of esomeprazole.[5]

Data Presentation

The results of the dissolution study should be presented in a clear and organized manner.

Table 1: Dissolution Profile of Esomeprazole Magnesium Trihydrate Tablets

| Time (minutes) | % Drug Released (Mean ± SD, n=6) |

| 15 | |

| 30 | |

| 45 | |

| 60 |

Acceptance Criteria: According to the USP, not less than 75% (Q) of the labeled amount of esomeprazole should be dissolved in 30 minutes in the buffer stage.[7]

Visualizations

Caption: Workflow for the in vitro dissolution testing of esomeprazole tablets.

Caption: Key parameters of the HPLC analytical method for esomeprazole.

References

- 1. researchgate.net [researchgate.net]

- 2. Esomeprazole magnesium trihydrate | 217087-09-7 [chemicalbook.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. ijrpr.com [ijrpr.com]

- 6. jocpr.com [jocpr.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. fda.report [fda.report]

- 9. uspnf.com [uspnf.com]

Application Notes and Protocols: Esomeprazole Magnesium Trihydrate for In Vitro Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor (PPI) that irreversibly inhibits the H+/K+-ATPase in gastric parietal cells, effectively reducing gastric acid secretion[1][2]. Beyond its clinical use for acid-related disorders, esomeprazole has demonstrated significant anti-neoplastic properties in various in vitro and in vivo models[3][4]. These anticancer effects are attributed to mechanisms independent of its acid-suppressing function, primarily through the inhibition of vacuolar-type H+-ATPase (V-ATPase) in cancer cells[4][5]. This document provides detailed application notes and protocols for utilizing esomeprazole magnesium trihydrate in in vitro cell culture experiments to investigate its effects on cell signaling, viability, and proliferation.

Mechanism of Action in Cancer Cells In cancer cells, esomeprazole's primary target is the V-ATPase, an ATP-dependent proton pump[4]. V-ATPase activity is crucial for cancer cells to maintain a neutral to alkaline intracellular pH (pHi) while promoting an acidic tumor microenvironment (pHe)[4][6]. By inhibiting V-ATPase, esomeprazole disrupts this pH balance, leading to intracellular acidification[3][4]. This disruption triggers several downstream anti-tumor effects:

-

Induction of Apoptosis: Cellular acidification can activate caspase enzymes, leading to programmed cell death[1].

-

Cell Cycle Arrest: Esomeprazole can arrest cancer cells in the G1 phase of the cell cycle by upregulating the p21 protein and inhibiting cyclin-dependent kinases (CDKs) like Cdk1 and Cdk2[7].

-

Inhibition of Proliferation and Invasion: By altering cellular pH homeostasis, esomeprazole can inhibit cancer cell proliferation, migration, and invasion[3][5].

-